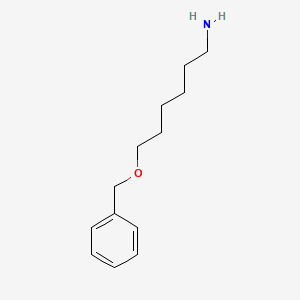

6-(Benzyloxy)hexan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxyhexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUVYSUPQKHOOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance and Role in Organic Synthesis and Medicinal Chemistry Research

The significance of 6-(Benzyloxy)hexan-1-amine in chemical research lies in its utility as a functionalized intermediate. The primary amine group is a nucleophilic handle that can readily participate in a variety of bond-forming reactions, such as amidation, alkylation, and reductive amination, to build larger molecular frameworks. Simultaneously, the benzyloxy group serves as a protected alcohol, which is stable under many reaction conditions used to modify the amine terminus. The benzyl (B1604629) group can be removed later in a synthetic sequence via hydrogenolysis to reveal a primary alcohol, providing another site for chemical modification.

This dual functionality makes this compound a useful linker molecule. In medicinal chemistry, linkers are crucial for connecting different pharmacophores, for instance, in the design of proteolysis-targeting chimeras (PROTACs) or in tethering molecules to a solid support for screening assays. broadpharm.com The six-carbon chain of this compound offers a flexible, lipophilic spacer to position functional groups at an optimal distance for biological interactions.

While specific research detailing the direct use of this compound is not extensively published, the utility of closely related structures highlights its potential role. For example, the compound N-benzyl-6-(4-phenylbutoxy)hexan-1-amine is a key intermediate in the synthesis of Salmeterol, a long-acting β2-adrenergic agonist used in the treatment of asthma. googleapis.comgoogle.comderpharmachemica.com In the synthesis of Salmeterol, this intermediate provides the long side chain essential for the drug's lipophilicity and extended duration of action. googleapis.comderpharmachemica.com The synthesis of this key intermediate involves coupling benzylamine (B48309) with a derivative of hexanedioic acid, showcasing a strategy analogous to how this compound might be employed.

Furthermore, the incorporation of benzyloxy-containing motifs is a recurring strategy in drug discovery. Research has shown that introducing a benzyloxy group can influence the potency and selectivity of drug candidates. For instance, benzyloxy-containing compounds have been investigated as inhibitors of monoamine oxidase B (MAO-B) and as hypoxia-selective prodrugs for cancer therapy. nih.govresearchgate.net Patents have also described benzyloxy aromatic structures as potential inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. google.com These examples underscore the value of the benzyloxy pharmacophore, and by extension, building blocks like this compound that can be used to introduce this feature into new chemical entities.

| Research Area | Application of Benzyloxy-Containing Amines | Reference Compound Example |

| Drug Synthesis | Key intermediate for long-acting β2-agonists | N-benzyl-6-(4-phenylbutoxy)hexan-1-amine googleapis.comgoogle.comderpharmachemica.com |

| Medicinal Chemistry | Linker for complex molecules | Aliphatic linkers in PROTACs broadpharm.com |

| Enzyme Inhibition | Introduction of benzyloxy pharmacophore | N-((5-(benzyloxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine nih.gov |

| Cancer Therapy | Hypoxia-activated prodrugs | 6-(Benzyloxy)-2-(aryldiazenyl)-9H-purines researchgate.net |

| Immunotherapy | PD-1/PD-L1 interaction inhibitors | Benzyloxy aromatic ring structures google.com |

Historical Context of Benzyloxy Containing Molecules in Chemical Synthesis

The use of the benzyloxy group has a rich history in organic chemistry, particularly as a protecting group. A landmark development came in the early 1930s when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group for the protection of amines. This was a pivotal moment in the field of peptide synthesis.

Prior to this, the controlled, stepwise synthesis of peptides was a significant challenge due to the difficulty in selectively reacting one amine in the presence of others and preventing unwanted side reactions. The Cbz group, introduced using benzyl (B1604629) chloroformate, effectively "masks" the nucleophilicity and basicity of an amine. Crucially, it is stable to the conditions required for peptide bond formation but can be cleanly removed by catalytic hydrogenolysis, a method that does not cleave the newly formed peptide bonds. This strategy formed the basis of the Bergmann-Zervas method, which became the dominant procedure for peptide synthesis for two decades and is still a foundational concept in protecting group chemistry today.

The benzyl group itself is also widely used to protect alcohols and carboxylic acids. researchgate.net As a benzyl ether, it is stable to a wide range of acidic and basic conditions, making it a robust protecting group during multi-step syntheses. Like the Cbz group, it is readily cleaved by hydrogenolysis. The historical success and reliability of the benzyl and benzyloxycarbonyl protecting groups have cemented the benzyloxy moiety as a fundamental tool in the art of organic synthesis, enabling the construction of complex natural products, pharmaceuticals, and other functional molecules.

Overview of Research Trajectories for Alkyl Amine and Ether Functionalities

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound reveals several logical disconnections. The primary disconnection points are the carbon-oxygen (C-O) ether bond and the carbon-nitrogen (C-N) bond of the amine.

C-O Bond Disconnection: This approach suggests precursors such as 6-aminohexan-1-ol and a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride). chemsrc.com Alternatively, one could envision benzyl alcohol and a 6-halo-hexan-1-amine.

C-N Bond Disconnection: This strategy points towards 6-(benzyloxy)hexan-1-al or a corresponding halide and a source of ammonia (B1221849) or an ammonia equivalent.

A further disconnection of the hexyl chain is also possible, building the C6 backbone from smaller fragments, though this is often a less direct approach.

Precursor Design and Selection in this compound Synthesis

Commonly employed precursors for the synthesis of this compound and its derivatives are listed in the table below.

| Precursor Name | CAS Number | Role in Synthesis |

| 6-Aminohexan-1-ol | 4048-33-3 | Provides the C6-amine backbone |

| Benzyl chloride | 100-44-7 | Benzylating agent for the hydroxyl group chemsrc.com |

| Benzyl bromide | 100-39-0 | Benzylating agent for the hydroxyl group chemsrc.com |

| 1,6-Dibromohexane | 629-03-8 | C6 backbone precursor derpharmachemica.com |

| Hexane-1,6-diol | 629-11-8 | C6 backbone precursor chemsrc.com |

Established Synthetic Routes to this compound

Strategies for Carbon-Oxygen Bond Formation (Ether Linkage)

The formation of the benzyl ether linkage is a critical step. The Williamson ether synthesis is a widely used and effective method. organic-chemistry.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide.

For instance, 6-aminohexan-1-ol can be reacted with a base to deprotonate the hydroxyl group, followed by the addition of benzyl chloride or bromide to form the ether. chemsrc.comorganic-chemistry.org To avoid competing N-benzylation, protection of the amino group is often necessary.

In a related approach, 6-(benzyloxy)hexan-1-ol (B1273247) can be synthesized from hexane-1,6-diol by selective benzylation of one of the hydroxyl groups, followed by conversion of the remaining hydroxyl group to the amine. chemsrc.com

Methodologies for Carbon-Nitrogen Bond Formation (Amine Group)

The introduction of the primary amine group can be achieved through various methods. nptel.ac.inmdpi.com

From an Alcohol: The hydroxyl group of 6-(benzyloxy)hexan-1-ol can be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by a nitrogen nucleophile like azide (B81097). Subsequent reduction of the azide yields the primary amine.

From a Halide: Starting with a 1-bromo-6-(benzyloxy)hexane, the amine can be introduced via nucleophilic substitution with ammonia or a protected amine equivalent like phthalimide (B116566) (the Gabriel synthesis). nptel.ac.in

Reductive Amination: 6-(Benzyloxy)hexanal (B22125) can be reductively aminated using ammonia or an ammonia source in the presence of a reducing agent to form the primary amine.

Protective Group Chemistry in the Synthesis of this compound

Protecting groups are essential to prevent unwanted side reactions at the amine or hydroxyl functionalities during the synthesis.

Amine Protection: The tert-butoxycarbonyl (Boc) group is a common choice for protecting the amine. fishersci.co.uk It is stable under the basic conditions often used for ether formation and can be readily removed under acidic conditions. fishersci.co.uk The benzyl (Bn) group is another option, though its removal often requires catalytic hydrogenolysis, which could also cleave the desired benzyl ether if not performed selectively. fishersci.co.uknih.gov

Hydroxyl Protection: While the goal is to form a benzyl ether, in more complex syntheses involving the manipulation of the amine, the hydroxyl group might be temporarily protected with a group that can be removed orthogonally to the amine protecting group.

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in modern organic synthesis, offering milder and more efficient reaction pathways.

Phase-Transfer Catalysis: In the Williamson ether synthesis, a phase-transfer catalyst such as tetra-n-butylammonium bromide can be employed to facilitate the reaction between an aqueous solution of the alkoxide and an organic solution of the benzyl halide. derpharmachemica.com

Palladium-Catalyzed Reactions: While more commonly associated with the formation of aryl ethers, palladium-catalyzed cross-coupling reactions can, under specific conditions, be adapted for the formation of certain ether linkages. kyoto-u.ac.jp More relevant to this synthesis is the use of palladium on carbon (Pd/C) for the deprotection of benzyl groups via hydrogenolysis. derpharmachemica.comfishersci.co.uk This is a crucial step if a benzyl group is used as a protecting group for the amine.

Biocatalysis: Enzymes, such as transaminases, are increasingly used for the synthesis of amines from ketones or aldehydes, offering high enantioselectivity. mdpi.com A biocatalytic reductive amination of 6-(benzyloxy)hexanal could provide a green and efficient route to the target molecule.

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers efficient and selective methods for key bond-forming steps in the synthesis of this compound. The most common applications involve catalytic hydrogenation for the formation of the primary amine from various nitrogen-containing precursors.

One prevalent strategy involves the reduction of a nitrile. For instance, 6-(benzyloxy)hexanenitrile can be catalytically hydrogenated to yield the target amine. This reaction is typically performed under hydrogen pressure using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel. Another related approach is the reduction of 6-(benzyloxy)hexanamide, which can be effectively catalyzed by cobalt complexes through hydrosilylation followed by hydrolysis. rsc.org

Alternatively, direct hydroamination of a terminal alkene like 6-benzyloxy-1-hexene represents a highly atom-economical route. Catalytic systems based on first-row transition metals such as iron or copper have been developed for such transformations. mdpi.com

Reductive amination of 6-(benzyloxy)hexanal with an ammonia source is another powerful method. This reaction can be catalyzed by various transition metal complexes, including those based on palladium, rhodium, or ruthenium, often proceeding with high efficiency and selectivity under hydrogenation conditions. mdpi.com The choice of catalyst can be critical, influencing reaction conditions and tolerance to other functional groups present in the molecule.

Table 1: Examples of Transition Metal-Catalyzed Reactions in Amine Synthesis

| Reaction Type | Precursor | Catalyst Example | Relevant Finding |

|---|---|---|---|

| Nitrile Reduction | 6-(Benzyloxy)hexanenitrile | Raney Nickel, H₂ | Effective for converting nitriles to primary amines. orgsyn.org |

| Amide Reduction | 6-(Benzyloxy)hexanamide | Co-based complex, silane | Provides a pathway from amides to amines via hydrosilylation. rsc.org |

| Reductive Amination | 6-(Benzyloxy)hexanal | Pd/C, H₂, NH₃ | A common and efficient method for converting aldehydes to amines. |

| Alkene Hydroamination | 6-Benzyloxy-1-hexene | Fe or Cu complex, NH₃ | An atom-economical C-N bond formation method. mdpi.com |

Organocatalytic Strategies

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthesis, often providing excellent stereoselectivity and avoiding the use of potentially toxic metals. While the target molecule, this compound, is achiral, organocatalytic principles can be applied to key bond-forming reactions in its synthesis.

For example, the alkylation of amines with alcohols is a green alternative to traditional methods. Recent research has shown that deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and lactic acid, can act as effective promoters for the allylic alkylation of amines without the need for a metal catalyst. rsc.org This principle could be extended to the alkylation of an ammonia surrogate with 6-(benzyloxy)hexan-1-ol.

More complex organocatalytic methods like the Mannich reaction could be envisioned in a multi-step synthesis to construct the carbon-nitrogen bond. unibo.it For instance, a shorter-chain aldehyde could react with an imine precursor and a nucleophile in the presence of an organocatalyst, such as a Cinchona alkaloid derivative, to build up the required carbon skeleton and introduce the nitrogen atom in a controlled manner. unibo.it Although often employed for asymmetric synthesis, these methods can be adapted for achiral targets and contribute to more sustainable synthetic designs by enabling reactions under mild conditions.

Optimization of Reaction Conditions and Yields for this compound

Achieving a high yield of this compound is contingent upon the careful optimization of reaction parameters for the chosen synthetic step. The reductive amination of 6-(benzyloxy)hexanal serves as a representative example for such an optimization process. Key variables include the choice of catalyst, solvent, temperature, pressure, and stoichiometry of reagents.

A systematic approach, as detailed in the hypothetical optimization table below, can dramatically improve process efficiency. Initial attempts using a standard catalyst like Pd/C in a common solvent such as ethanol (B145695) at room temperature might result in a moderate yield. By exploring different solvents, it might be found that less polar solvents like tetrahydrofuran (B95107) (THF) enhance the reaction rate and yield. Further adjustments to temperature and hydrogen pressure can also have a significant impact. For instance, a moderate increase in temperature might be beneficial, but excessively high temperatures could lead to side reactions. Finally, adjusting the stoichiometry, such as using a slight excess of the ammonia source, can help drive the reaction to completion, ultimately achieving a high isolated yield. researchgate.net

Table 2: Hypothetical Optimization of the Reductive Amination of 6-(Benzyloxy)hexanal

| Entry | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 10% Pd/C | Ethanol | 25 | 1 | 45 |

| 2 | 10% Pd/C | Methanol | 25 | 1 | 52 |

| 3 | 10% Pd/C | Dichloromethane | 25 | 1 | 35 |

| 4 | 10% Pd/C | THF | 25 | 1 | 65 |

| 5 | Raney Ni | THF | 25 | 1 | 58 |

| 6 | 10% Pd/C | THF | 40 | 1 | 78 |

| 7 | 10% Pd/C | THF | 40 | 5 | 86 |

| 8 | 10% Pd/C | THF | 40 | 10 | 91 |

Emerging and Sustainable Synthetic Protocols for this compound

Modern synthetic chemistry places a strong emphasis on the development of sustainable processes that are not only efficient but also environmentally benign. This involves the application of green chemistry principles and the adoption of advanced manufacturing technologies like flow chemistry.

Green Chemistry Principles in Amination and Etherification

Etherification: The traditional Williamson ether synthesis, involving an alkoxide and an alkyl halide (e.g., benzyl chloride), has a low atom economy due to the formation of a stoichiometric amount of salt byproduct. Greener alternatives include the direct, acid-catalyzed dehydration of two alcohols (benzyl alcohol and 6-aminohexan-1-ol, with a protected amine), where the only byproduct is water.

Amination: Catalytic methods are inherently greener than stoichiometric ones. Direct reductive amination or alkene hydroamination are preferable to methods involving stoichiometric reducing agents or the generation of toxic waste. mdpi.com Biocatalysis represents a frontier in green amination. The use of enzymes like transaminases or imine reductases can introduce the amine group under mild aqueous conditions with high specificity, often from readily available starting materials. mdpi.com

Table 3: Comparison of Synthetic Routes based on Green Chemistry Principles

| Route | Key Steps | Green Advantages | Green Disadvantages |

|---|

Flow Chemistry and Continuous Processing for this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of this compound. noelresearchgroup.com This technology enables precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency, higher yields, and enhanced safety. researchgate.net

Reactivity Profile of the Primary Amine Moiety in this compound

The primary amine group in this compound is a key reactive center, characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties. chemrevise.orgunimed.edu.ng This allows it to readily participate in a variety of reactions common to primary amines.

Nucleophilic Reactivity and Alkylation Reactions

The nucleophilic nature of the primary amine allows it to attack electron-deficient carbon atoms. savemyexams.com This is fundamental to alkylation reactions, where the amine reacts with alkyl halides to form secondary amines. libretexts.org For instance, the reaction of an amine with an alkyl halide can proceed, although it can be difficult to control and may lead to a mixture of products. libretexts.org A more controlled method for introducing alkyl groups is reductive amination. masterorganicchemistry.com

In a broader context, the alkylation of amines is a cornerstone of organic synthesis, enabling the construction of more complex molecular architectures. rsc.org For example, N-benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride has been used in coupling reactions, highlighting the amine's role as a nucleophile. derpharmachemica.com

Table 1: Examples of Alkylation and Related Reactions with Amines

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Reference |

| Primary Amine | Alkyl Halide | Secondary Amine | - | libretexts.org |

| N-benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride | Methyl 2-(benzyloxy)-5-(2-bromoacetyl) benzoate | Tertiary Amine | K2CO3 in DMF | derpharmachemica.com |

| Amine | Allylic Alcohol | Alkylated Amine | Deep Eutectic Solvents | rsc.org |

This table provides illustrative examples of amine alkylation reactions and is not an exhaustive list.

Acylation and Sulfonylation of the Amine

Primary amines readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form amides. savemyexams.comlibretexts.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. savemyexams.com The resulting amide is generally less nucleophilic than the starting amine, which helps to prevent over-acylation. libretexts.org The direct reaction of a carboxylic acid with an amine to form an amide is also possible but often requires a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgresearchgate.net

Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride, yielding a sulfonamide. This transformation is important in the synthesis of various compounds, including those with potential biological activity.

Table 2: General Acylation and Sulfonylation Reactions of Primary Amines

| Amine Type | Reagent | Functional Group Formed | Notes | Reference |

| Primary Amine | Acyl Chloride | Secondary Amide | Reaction is typically efficient at room temperature. | chemrevise.org |

| Primary Amine | Acid Anhydride | Secondary Amide | Common method for amide synthesis. | libretexts.org |

| Primary Amine | Carboxylic Acid | Secondary Amide | Requires a dehydrating agent (e.g., DCC). | libretexts.org |

| Primary Amine | Sulfonyl Chloride | Sulfonamide | Forms a stable sulfonamide linkage. | nih.gov |

Condensation Reactions and Imine Formation

The primary amine of this compound can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction is typically reversible and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.comyoutube.com The formation of imines is often catalyzed by acid. masterorganicchemistry.com Imines are valuable intermediates in organic synthesis, for example, they can be reduced to form secondary amines. masterorganicchemistry.com

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for the formation of amines. masterorganicchemistry.com This process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. masterorganicchemistry.comnbu.ac.in The reaction proceeds through the in situ formation of an imine or iminium ion, which is then immediately reduced to the corresponding amine. nbu.ac.in Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comnbu.ac.in This method offers a more controlled alternative to direct alkylation with alkyl halides, often resulting in higher yields and fewer side products. masterorganicchemistry.com this compound can serve as the amine component in reductive amination to introduce the 6-(benzyloxy)hexyl group onto other molecules. broadpharm.com

Chemical Transformations Involving the Benzyloxy Ether Linkage

The benzyloxy group in this compound serves as a protecting group for the primary alcohol. This group is stable under a variety of reaction conditions but can be selectively removed when desired.

Selective Debenzylation Methodologies

The removal of a benzyl ether protecting group, known as debenzylation, is a common transformation in organic synthesis. One of the most widely used methods for this is catalytic hydrogenation. google.com This typically involves reacting the benzyl ether with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). google.com This method is generally efficient and clean, yielding the deprotected alcohol and toluene (B28343) as a byproduct. researchgate.net

Alternative methods for debenzylation exist for substrates that are sensitive to hydrogenation conditions. These can include using strong acids, or dissolving metal reductions. researchgate.net For instance, a combination of BCl3 and a cation scavenger can achieve chemoselective debenzylation. researchgate.net

In some cases, the presence of other functional groups in the molecule can influence the choice of debenzylation method. For example, in the synthesis of Salmeterol, a debenzylation step is carried out using 10% Pd/C with hydrogen pressure. derpharmachemica.com

Table 3: Common Debenzylation Methods

| Reagent/Catalyst | Conditions | Notes | Reference |

| H2, Pd/C | Atmospheric or higher pressure | A very common and efficient method. | google.com |

| BCl3, Cation Scavenger | Low temperature | Chemoselective for aryl benzyl ethers. | researchgate.net |

| Li, Naphthalene | THF, low temperature | Mild reaction conditions. | researchgate.net |

| FeCl3 | CH2Cl2, room temperature | Can act as both deprotecting agent and catalyst for further reactions. | nih.gov |

Ether Cleavage Reactions

The benzyl ether in this compound serves as a robust protecting group for the primary alcohol, 6-aminohexan-1-ol. Its cleavage, or debenzylation, is a common and crucial transformation, typically yielding 6-aminohexan-1-ol and toluene as a byproduct. diva-portal.org This deprotection can be achieved under various conditions, primarily through hydrogenolysis, transfer hydrogenation, or acid-catalyzed cleavage. acs.orgorganic-chemistry.org

Hydrogenolysis: Catalytic hydrogenolysis is a widely employed method for benzyl ether cleavage due to its mild conditions and clean conversion. diva-portal.org The reaction involves the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. diva-portal.orgresearchgate.net This method is generally high-yielding and chemoselective, often leaving other functional groups intact. diva-portal.org However, the presence of other reducible moieties, such as alkenes or azides, may lead to their concurrent reduction. acs.orgorganic-chemistry.org

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation. This method utilizes a hydrogen donor, such as formic acid or isopropanol (B130326), in the presence of a metal catalyst, often palladium or ruthenium-based. acs.orgorganic-chemistry.orgnih.govnih.govd-nb.info Transfer hydrogenation can sometimes offer different selectivity compared to standard hydrogenolysis and avoids the need for handling flammable hydrogen gas. acs.org For instance, ruthenium-based catalysts have been shown to be excellent precursors for the transfer hydrogenation of various functional groups. organic-chemistry.org

Acid-Catalyzed Cleavage: Benzyl ethers can also be cleaved under acidic conditions, although this method is less common for simple alkyl benzyl ethers due to the requirement for strong acids like hydroiodic acid (HI) or boron tribromide (BBr₃). acs.orgthieme-connect.de The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base of the acid. thieme-connect.de This method is generally less chemoselective than hydrogenolysis, as other acid-sensitive groups in the molecule may also react. acs.org Lewis acids, such as tin(IV) chloride (SnCl₄), have also been reported to cleave benzyl esters selectively over benzyl ethers and amines. acs.org

| Method | Reagents and Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C, in a solvent like ethanol or methanol | Mild conditions, high yield, clean reaction | May reduce other functional groups (alkenes, alkynes, etc.), requires handling of H₂ gas | diva-portal.orgresearchgate.net |

| Catalytic Transfer Hydrogenation | HCOOH or isopropanol as H-donor, Pd/C or Ru-complexes | Avoids H₂ gas, can offer different selectivity | May require higher catalyst loading or longer reaction times | acs.orgorganic-chemistry.orgnih.gov |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HI, BBr₃) | Effective for robust substrates | Harsh conditions, poor chemoselectivity for complex molecules | acs.orgthieme-connect.de |

Rearrangement Reactions (If Applicable)

Based on the available scientific literature, rearrangement reactions specifically involving the this compound framework are not commonly reported. While rearrangements like the Wittig rearrangement are known for certain benzyloxy-substituted aromatic systems, these are not directly applicable to the aliphatic chain of the target molecule.

Reactions Involving Both Amine and Ether Functionalities

The presence of both an amine and an ether group on the same carbon backbone allows for sequential or tandem reactions that can lead to the formation of complex heterocyclic structures.

The primary amine of this compound can be readily acylated to form various amide derivatives. These derivatives, possessing a benzyloxy group at the terminus of the hexyl chain, are precursors for intramolecular cyclization reactions. For instance, after debenzylation to unmask the hydroxyl group, intramolecular cyclization can lead to the formation of a seven-membered lactam, ε-caprolactam, or its derivatives. The formation of cyclic hydroxamic acids from N-benzyloxy carbamates through intramolecular cyclization has been demonstrated, suggesting that derivatives of this compound could undergo similar transformations to yield heterocyclic compounds. nih.gov The cyclization of 6-aminohexanol derivatives to form piperidin-2-one structures is also a known transformation. vulcanchem.com

A particularly elegant synthetic strategy involves tandem reactions where the debenzylation of the ether is immediately followed by an intramolecular reaction of the newly formed hydroxyl group. An iron(III) chloride-mediated domino reaction involving selective debenzylation followed by intramolecular cyclization has been reported for aminosugar derivatives, leading to the formation of fused polycyclic heterocycles with complete stereochemical control. nih.gov This suggests the potential for a tandem debenzylation-cyclization of acylated this compound to directly form lactones or lactams, depending on the reaction conditions and the nature of the acyl group. For example, a tandem debenzylation-lactamization could be envisioned, where the cleavage of the benzyl ether under hydrogenolysis conditions is followed by the spontaneous or catalyzed cyclization of the resulting amino alcohol to form a lactam.

| Derivative | Reaction Sequence | Potential Product | Reference Concept |

|---|---|---|---|

| N-Acyl-6-(benzyloxy)hexan-1-amine | 1. Debenzylation (e.g., H₂/Pd-C) 2. Intramolecular Cyclization | Substituted ε-Caprolactam | nih.govbeilstein-journals.org |

| This compound | 1. Conversion of amine to a leaving group 2. Intramolecular Williamson ether synthesis | Oxepane | General synthetic principles |

Stereochemical Considerations in this compound Derivatives (If Chiral Centers are Introduced)

While this compound itself is achiral, the introduction of substituents on the hexyl chain or derivatization of the amine can create one or more chiral centers, leading to stereoisomers. The synthesis and separation of such chiral derivatives are crucial in fields like medicinal chemistry, where the biological activity of enantiomers can differ significantly.

The synthesis of chiral amines is a well-established field, with methods including asymmetric synthesis and the resolution of racemic mixtures. researchgate.netrenyi.hu For derivatives of this compound, a new chiral center could be introduced, for example, through alkylation at the alpha-position to the amine or by using a chiral acylating agent.

A study on the synthesis of benzyloxy-substituted tetrahydroisoquinoline analogues of N-methyl-laudanosine (NML) and AG525 highlights the importance of stereochemistry. nih.gov In this work, chiral centers were introduced, and the resulting stereoisomers were separated using semi-preparative HPLC. The absolute configuration of the stereoisomers was then determined by X-ray crystallography, and their biological activities were evaluated, revealing differences between the isomers. nih.gov

When a racemic mixture of a chiral derivative of this compound is produced, chiral derivatizing agents can be used to form diastereomers. ethernet.edu.ettcichemicals.comscience.gov These diastereomers can then be separated by standard chromatographic techniques like HPLC, and subsequent removal of the chiral auxiliary yields the pure enantiomers. The resolution of racemic 2-aminocyclohexanol (B3021766) derivatives with mandelic acid is a classic example of this approach, providing access to both enantiomers in high yield and enantiomeric excess. thieme-connect.com

| Method | Description | Example Application | Reference |

|---|---|---|---|

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to directly synthesize an enantiomerically enriched product. | Asymmetric hydrogenation of an imine precursor to a chiral amine. | researchgate.netrenyi.hu |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Resolution of racemic 2-aminocyclohexanol derivatives using mandelic acid. | thieme-connect.com |

| Chiral Derivatization | Reaction of a racemic mixture with a chiral agent to form diastereomers, which are then separated. | Formation of diastereomeric amides or esters for separation by HPLC. | ethernet.edu.ettcichemicals.com |

| X-ray Crystallography | Determination of the absolute configuration of a crystalline chiral molecule. | Determining the stereochemistry of benzyloxy-substituted tetrahydroisoquinoline alkaloids. | nih.gov |

6 Benzyloxy Hexan 1 Amine As a Versatile Synthetic Building Block

Utilization of 6-(Benzyloxy)hexan-1-amine in the Construction of Complex Organic Molecules

The unique combination of a reactive primary amine and a protected hydroxyl group in the form of a benzyl (B1604629) ether makes this compound a valuable intermediate in multi-step synthetic sequences. This strategic arrangement of functional groups allows for selective reactions at one site while the other remains protected, a key principle in the synthesis of intricate molecular architectures.

Intermediate in the Synthesis of Pharmacologically Active Compounds (e.g., Salmeterol and its Derivatives)

While direct evidence for the use of this compound as an immediate precursor in the synthesis of the long-acting β2-adrenergic agonist Salmeterol is not extensively documented in publicly available literature, a closely related and more complex derivative, N-benzyl-6-(4-phenylbutoxy)hexan-1-amine, serves as a key intermediate in several patented synthetic routes to Salmeterol. This highlights the importance of the N-substituted-6-aminohexanol ether scaffold in the construction of this significant pharmaceutical agent.

In these established syntheses, the secondary amine of the key intermediate is typically reacted with a suitable electrophile to build the core of the Salmeterol molecule. The synthesis of this key intermediate itself involves multiple steps. It is conceivable that this compound could serve as a precursor to such key intermediates, for instance, through N-alkylation or N-benzylation followed by further functionalization of the benzyl ether.

Precursor for Advanced Pharmaceutical Intermediates

The structural motif of an amino alcohol is prevalent in a wide range of pharmacologically active compounds. By virtue of its protected hydroxyl group, this compound is a stable precursor to 6-aminohexan-1-ol, a useful linker molecule in medicinal chemistry. The benzyloxy group can be readily removed under various conditions, such as catalytic hydrogenation, to unmask the primary alcohol for subsequent reactions.

This strategic deprotection allows for the late-stage introduction of a hydroxyl group, which can be a key pharmacophore or a point for further derivatization. Therefore, this compound can be considered a valuable starting material for the synthesis of a diverse array of advanced pharmaceutical intermediates that feature a 6-amino-1-hydroxyhexyl moiety.

Derivatization Strategies of this compound

The presence of two distinct functional groups in this compound opens up numerous possibilities for derivatization, allowing for the elaboration of molecular scaffolds and the introduction of diverse chemical functionalities.

Amine Derivatization for Scaffold Elaboration

The primary amine group of this compound is a nucleophilic center that can readily undergo a wide range of chemical transformations. These reactions are fundamental for building more complex molecular frameworks. Common derivatization strategies for primary amines that are applicable to this molecule include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These derivatization reactions allow for the introduction of a wide variety of substituents, thereby enabling the exploration of a broad chemical space for applications in drug discovery and materials science.

Benzyloxy-Directed Functionalization

The benzyloxy group serves as a stable protecting group for the primary alcohol. This group is generally robust to a variety of reaction conditions that target the amine functionality. However, the benzyl group can be strategically removed to reveal the hydroxyl group for further functionalization. The most common method for the deprotection of a benzyl ether is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst.

Once deprotected, the resulting primary alcohol can undergo a host of reactions, including:

Oxidation: To form an aldehyde or a carboxylic acid.

Esterification: Reaction with carboxylic acids or their derivatives.

Etherification: Reaction with alkyl halides or other electrophiles.

This two-step sequence of deprotection followed by functionalization significantly enhances the synthetic utility of this compound.

Incorporation of this compound into Polymeric Structures

As a bifunctional monomer, this compound possesses the necessary reactive sites for incorporation into polymeric chains. The primary amine can participate in step-growth polymerization reactions with suitable co-monomers.

For instance, this compound could potentially be used in the synthesis of:

Polyamides: By reacting with dicarboxylic acids or their derivatives (e.g., diacyl chlorides). The resulting polyamide would feature pendant benzyloxy groups along the polymer backbone.

Polyurethanes: Through reaction with diisocyanates. This would yield a polyurethane with benzyloxy side chains.

Synthesis of Amine-Functionalized Polymers

The primary amine group of this compound serves as a key functional handle for its incorporation into various polymer backbones. This allows for the synthesis of polymers with pendant functional groups that can be further modified after the initial polymerization. The benzyloxy group acts as a protecting group for the terminal hydroxyl functionality, preventing it from participating in undesired side reactions during polymerization. This protecting group can be later removed under specific conditions to reveal a reactive hydroxyl group.

One potential application is in the synthesis of polyamides or polyimides through condensation polymerization with dicarboxylic acids or their derivatives. The resulting polymers would possess a long, flexible side chain terminating in a protected hydroxyl group. Subsequent deprotection of the benzyl group would yield polymers with pendant hydroxyl groups, which can enhance properties such as hydrophilicity, biocompatibility, and adhesion. These functionalized polymers could find use in biomedical applications, coatings, and adhesives.

Another approach involves the modification of existing polymers. For instance, polymers with reactive side groups, such as those containing acyl chlorides or isocyanates, can be reacted with this compound to introduce the amine-containing side chain. This post-polymerization modification strategy offers a versatile method to tailor the properties of commodity polymers.

The synthesis of amine-functionalized polymers is often challenging due to the high reactivity of the amine group, which can interfere with certain polymerization mechanisms. The use of protected amines, such as in this compound, can circumvent these issues. For example, in ring-opening polymerizations, the free amine could act as an initiator or a chain transfer agent, leading to poor control over the polymer's molecular weight and architecture. By utilizing a precursor like this compound, the amine functionality can be introduced in a controlled manner.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactant(s) with this compound | Resulting Polymer Structure | Potential Applications |

| Condensation Polymerization | Diacyl chlorides, Dicarboxylic acids | Polyamide with pendant benzyloxyhexyl groups | High-performance fibers, engineering plastics |

| Ring-Opening Polymerization (as initiator) | Lactones, Lactides | Block copolymers with a terminal benzyloxyhexylamino group | Drug delivery, biodegradable materials |

| Post-polymerization Modification | Polymers with electrophilic side groups (e.g., poly(styrene-co-maleic anhydride)) | Graft copolymers with benzyloxyhexylamine side chains | Compatibilizers, surface modifiers |

Surface Modification and Grafting Applications

The amine functionality of this compound makes it an excellent candidate for surface modification and grafting applications. The ability to covalently attach this molecule to various substrates can dramatically alter their surface properties, such as wettability, biocompatibility, and chemical reactivity.

One common strategy for surface modification involves the reaction of the amine group with surfaces rich in functional groups like carboxylic acids, epoxides, or isocyanates. For example, a silicon wafer or a glass slide can be first functionalized with an organosilane containing an appropriate reactive group, followed by reaction with this compound. This results in a self-assembled monolayer (SAM) where the benzyloxy-terminated alkyl chains are oriented away from the surface. Subsequent removal of the benzyl protecting group would expose a hydroxyl-terminated surface, which could be used for further chemical transformations or to control protein adsorption.

In the context of polymer grafting, this compound can be used to initiate "grafting from" polymerizations from a surface. The amine group can be immobilized on a substrate, and then used to initiate the growth of polymer chains. Alternatively, in a "grafting to" approach, polymers with reactive end groups can be synthesized and then attached to a surface that has been pre-functionalized with this compound.

These surface modification techniques are crucial in a variety of fields. In biomaterials science, surfaces can be modified to promote or prevent cell adhesion. In electronics, the properties of semiconductor surfaces can be tuned. In chromatography, stationary phases can be functionalized to achieve specific separations. The long hexyl chain of this compound provides a flexible spacer, which can be advantageous in many of these applications by reducing steric hindrance and improving the accessibility of the terminal functional group.

Role in Supramolecular Chemistry and Self-Assembly Processes

The unique bifunctional nature of this compound, possessing both a hydrophilic amine head and a hydrophobic tail with a protected hydroxyl group, makes it a compelling molecule for the study of supramolecular chemistry and self-assembly. These processes are governed by non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

Design of Host-Guest Systems

In the realm of host-guest chemistry, molecules with specific recognition sites can bind to other molecules (guests) with high selectivity. While this compound itself is not a pre-organized host, it can be incorporated into larger molecular architectures to create host systems. For instance, it could be attached to a macrocyclic platform, such as a calixarene or cyclodextrin. The flexible hexyl chain would act as a spacer, and the terminal amine or the deprotected hydroxyl group could serve as a binding site for specific guests.

Furthermore, the amine group can be protonated to form an ammonium (B1175870) ion, which can then participate in ion-pairing interactions with anionic guests. The benzyl ether group at the other end of the molecule introduces a region capable of engaging in π-π stacking interactions with aromatic guest molecules. This dual-mode binding capability could lead to the development of novel host systems with tunable guest selectivity.

Formation of Ordered Molecular Architectures

The amphiphilic character of this compound suggests its potential to self-assemble into ordered structures in solution or at interfaces. In aqueous environments, the protonated amine head group would be hydrophilic, while the benzyloxy-terminated alkyl chain would be hydrophobic. This could lead to the formation of micelles, vesicles, or other self-assembled aggregates.

On solid surfaces, this compound can form self-assembled monolayers (SAMs). The amine group can anchor the molecule to the substrate, while the alkyl chains, driven by van der Waals interactions, would pack together to form an ordered layer. The terminal benzyloxy groups would then define the chemistry of the new surface. The ability to deprotect the hydroxyl group after assembly provides a powerful tool to create chemically patterned surfaces with regions of different functionality. Such patterned surfaces are of great interest for applications in microfabrication, biosensing, and cell culture.

Contributions to Materials Science and Nanotechnology

The unique structural features of this compound make it a valuable tool in the fields of materials science and nanotechnology, particularly in the functionalization of nanomaterials.

Advanced Characterization and Analytical Methodologies for 6 Benzyloxy Hexan 1 Amine and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene protons of the benzylic ether and the hexyl chain, and the amine protons.

Predicted ¹H NMR Data for 6-(Benzyloxy)hexan-1-amine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.25-7.40 | Multiplet | 5H |

| Benzyl (C₆H₅CH ₂) | ~4.50 | Singlet | 2H |

| Methylene (-OCH ₂-) | ~3.45 | Triplet | 2H |

| Methylene (-CH ₂NH₂) | ~2.70 | Triplet | 2H |

| Amine (-NH₂) | 1.0-2.0 | Broad Singlet | 2H |

| Methylene (-CH₂-(CH₂)₄-CH₂-) | 1.30-1.65 | Multiplet | 8H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons, the benzylic carbon, the aliphatic carbons of the hexyl chain, and the carbon bearing the amino group are all expected to resonate at characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C -CH₂) | ~138 |

| Aromatic (-C H=) | 127-129 |

| Benzyl (-C H₂-) | ~73 |

| Methylene (-OC H₂-) | ~70 |

| Methylene (-C H₂NH₂) | ~42 |

| Methylene (Alkyl Chain) | 25-32 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions would be from the N-H bonds of the primary amine, the C-N bond, the C-O ether linkage, the aromatic C-H bonds, and the aliphatic C-H bonds.

The primary amine group is typically characterized by two N-H stretching bands in the region of 3300-3500 cm⁻¹ and an N-H bending (scissoring) vibration between 1580-1650 cm⁻¹. The C-O stretching of the benzyl ether will likely appear as a strong band in the 1070-1150 cm⁻¹ region.

Predicted FT-IR Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 | Medium, Two Bands |

| Amine (N-H) | Bending (Scissoring) | 1580-1650 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Strong |

| Ether (C-O-C) | Stretch | 1070-1150 | Strong |

| Aliphatic C-N | Stretch | 1020-1250 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (207.32 g/mol ).

A characteristic fragmentation pathway for primary amines is α-cleavage, which involves the breaking of the bond adjacent to the C-N bond. For this compound, this would lead to the formation of a stable iminium ion. Another likely fragmentation is the cleavage of the benzyl group.

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Structure | Predicted m/z |

| Molecular Ion | [C₁₃H₂₁NO]⁺ | 207 |

| Benzyl Cation | [C₇H₇]⁺ | 91 |

| Tropylium Ion | [C₇H₇]⁺ | 91 |

| Iminium Ion (α-cleavage) | [CH₂=NH₂]⁺ | 30 |

| Loss of Benzyl | [M - C₇H₇]⁺ | 116 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the benzene ring from the benzyl group. Aliphatic amines themselves have weak absorptions in the far UV region, which are often not observed under typical conditions. The benzene ring exhibits characteristic absorption bands around 254-260 nm due to π → π* transitions.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds. Due to the lack of a strong chromophore in the aliphatic amine portion of the molecule, direct UV detection can be challenging. However, the presence of the benzyl group allows for UV detection at wavelengths around 254 nm. For enhanced sensitivity and for the analysis of derivatives lacking a suitable chromophore, derivatization with a UV-active agent is a common strategy.

Reversed-phase HPLC is the most common mode used for this type of compound. A typical system would involve a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with additives like trifluoroacetic acid (TFA) to improve peak shape.

Typical HPLC Parameters for Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

The basic principle involves injecting a sample into a heated inlet, where it is vaporized and swept by a carrier gas (mobile phase) through a long, thin column (stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with a higher affinity for the stationary phase will travel more slowly through the column, resulting in longer retention times.

Research Findings:

A hypothetical set of GC parameters for the analysis of this compound is presented in the interactive data table below. These parameters are based on standard methods for the analysis of primary amines with similar molecular weights and boiling points.

Table 1: Hypothetical Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used in synthetic organic chemistry for monitoring reaction progress, identifying compounds, and determining the purity of a sample. For this compound, TLC is an invaluable tool during its synthesis and purification.

The technique involves spotting a small amount of the sample onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material (the stationary phase), most commonly silica gel. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate by capillary action, the components of the sample move up the plate at different rates. The separation is based on the principle of differential adsorption and solubility.

The position of a compound on the developed chromatogram is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the stationary phase, the mobile phase, and the structure of the compound. Due to the presence of a basic amino group, this compound is expected to have a strong interaction with the acidic silica gel, leading to lower Rf values in non-polar solvent systems. To achieve a suitable Rf value (typically between 0.3 and 0.7 for good separation), a polar eluent or a mixture containing a polar solvent is generally required.

Visualization:

Since this compound contains a benzene ring, it can be visualized under UV light (at 254 nm) as a dark spot on a fluorescent TLC plate. Additionally, colorimetric staining agents can be used for visualization. A common stain for amines is a ninhydrin solution, which reacts with the primary amine to produce a characteristic purple or blue spot upon heating. Another general-purpose stain is potassium permanganate, which reacts with the compound, leaving a yellow or brown spot against a purple background.

Research Findings:

Specific Rf values for this compound are not extensively reported in the literature. However, based on its structure, suitable mobile phases can be proposed. The choice of the eluent system is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The polarity of the mobile phase can be adjusted by changing the ratio of the solvents to optimize the separation. For primary amines, it is also common to add a small amount of a base, such as triethylamine or ammonium (B1175870) hydroxide, to the eluent to reduce tailing of the spots caused by the strong interaction with the silica gel.

Table 2: Typical TLC Mobile Phases for the Analysis of this compound on Silica Gel Plates

| Mobile Phase System | Ratio (v/v) | Expected Rf Behavior |

| Dichloromethane / Methanol | 95:5 to 90:10 | Moderate Rf, good for initial screening. |

| Ethyl Acetate / Hexane | 30:70 to 50:50 | Lower Rf due to the polarity of ethyl acetate. |

| Dichloromethane / Methanol / Ammonium Hydroxide | 90:10:1 | Improved spot shape and potentially higher Rf. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the elemental composition (by mass) of a compound. It is a cornerstone of chemical characterization, providing essential data to confirm the molecular formula of a newly synthesized compound or to verify the purity of a known substance. For this compound, with the molecular formula C13H21NO, elemental analysis provides a direct measure of the percentage of carbon (C), hydrogen (H), and nitrogen (N). The oxygen content is typically determined by difference.

The most common method for determining C, H, and N content is combustion analysis. In this procedure, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at a high temperature. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are subsequently reduced to N2)—are passed through a series of traps or a gas chromatography column to separate them. The amount of each gas is then measured, and from these values, the mass percentages of C, H, and N in the original sample are calculated.

Compositional Verification:

The experimentally determined mass percentages are then compared to the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) is considered strong evidence for the compound's identity and purity.

Research Findings:

While specific experimental elemental analysis reports for this compound are not detailed in the available research literature, the theoretical composition can be precisely calculated from its molecular formula, C13H21NO, and the atomic masses of its constituent elements.

Molecular Weight of C13H21NO = (13 * 12.011) + (21 * 1.008) + (1 * 14.007) + (1 * 15.999) = 207.317 g/mol

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 75.32 |

| Hydrogen | H | 1.008 | 21 | 21.168 | 10.21 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.76 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.72 |

| Total | 207.317 | 100.00 |

This calculated data serves as the benchmark against which any experimental results for the elemental analysis of this compound would be compared for compositional verification.

X-ray Crystallography of this compound and its Salts (If Applicable)

X-ray crystallography is the definitive analytical technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. This method provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For a compound like this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its chemical structure and connectivity.

The technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. When a focused beam of X-rays strikes the crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

For a liquid compound like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. It would require either cooling the liquid to a low temperature to induce crystallization or preparing a solid derivative, such as a salt. The formation of a salt with an acid (e.g., hydrochloric acid or oxalic acid) often facilitates crystallization by introducing ionic interactions that can lead to a more ordered crystal lattice.

Research Findings:

A thorough search of the scientific literature and crystallographic databases reveals no published reports on the single-crystal X-ray structure of this compound or any of its salts. This indicates that, to date, a suitable single crystal of this compound or a salt derivative has likely not been prepared and analyzed by this method, or at least the results have not been made publicly available.

Therefore, there is no experimental data to present regarding the crystallographic parameters (such as unit cell dimensions, space group, and atomic coordinates) for this specific compound. The successful application of this technique would be contingent on the future growth of high-quality single crystals of this compound or one of its salts.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Applications for 6-(Benzyloxy)hexan-1-amine

The primary amine functionality of this compound serves as a reactive handle for a variety of chemical transformations, opening avenues for its incorporation into novel polymeric and macromolecular structures. Future research is anticipated to focus on leveraging this reactivity for the synthesis of advanced materials. For instance, it can be employed as a monomer in step-growth polymerization reactions with diacyl chlorides, diisocyanates, or diepoxides to create functional polyamides, polyureas, and polyepoxides, respectively. The presence of the benzyloxy group along the polymer backbone would introduce a latent functionality that can be accessed post-polymerization.

Another promising direction is the use of this compound in ring-opening polymerizations. For example, it could act as an initiator for the polymerization of cyclic esters like caprolactone (B156226) or lactide, leading to the formation of polyesters with a terminal benzyloxy-protected alcohol. Subsequent deprotection would yield polymers with a reactive hydroxyl end-group, suitable for further modification or for influencing the material's surface properties.

Furthermore, its role as a chain-terminating or branching agent in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, could be explored. This would allow for the precise synthesis of polymers with controlled architectures and a strategically placed benzyloxy group for subsequent functionalization.

Development of New Functional Materials Incorporating the this compound Scaffold

The incorporation of the this compound scaffold into materials can impart unique properties and functionalities. A key area of future research will be the development of "smart" or responsive materials. The benzyloxy group can be cleaved under specific conditions, such as catalytic hydrogenation, to reveal the free hydroxyl group. This transformation can alter the material's properties, such as its hydrophilicity, solubility, or ability to participate in hydrogen bonding. This could be exploited to create materials that change their characteristics in response to a chemical stimulus.

For example, incorporating this moiety into a hydrophobic polymer matrix could lead to a material that becomes more hydrophilic upon deprotection of the benzyl (B1604629) group. This could have applications in areas such as tunable membranes for separations or in the creation of surfaces with switchable wettability.

Moreover, the rigid benzyl group and the flexible hexyl chain can influence the morphology and mechanical properties of the resulting materials. Research into how the concentration and distribution of the this compound monomer within a copolymer affects its thermal properties (glass transition temperature, melting point) and mechanical strength will be crucial for designing materials for specific applications.

Below is a hypothetical data table illustrating the potential changes in material properties upon deprotection of the benzyl group in a copolymer.

| Copolymer Composition (molar ratio) | Benzyl Group Status | Contact Angle (°) | Swelling Ratio (in water) |

| Styrene:Monomer (9:1) | Protected | 95 | 1.1 |

| Styrene:Monomer (9:1) | Deprotected | 65 | 1.8 |

| Methyl Methacrylate:Monomer (8:2) | Protected | 88 | 1.3 |

| Methyl Methacrylate:Monomer (8:2) | Deprotected | 55 | 2.5 |

Advanced Derivatization for Enhanced Biological or Material Properties

The primary amine of this compound is a prime site for derivatization to introduce new functionalities. For instance, reaction with activated carboxylic acids or their derivatives can be used to attach a wide range of molecules. This could include the conjugation of fluorophores for imaging applications, the attachment of biocompatible polymers like polyethylene (B3416737) glycol (PEG) to improve solubility and reduce immunogenicity, or the introduction of specific targeting ligands for biological applications.

Future research could explore the synthesis of a library of derivatives of this compound and screen them for enhanced properties. For example, acylation of the amine with fatty acids could lead to amphiphilic molecules capable of self-assembly into micelles or vesicles, which could be investigated as potential nanocarriers for hydrophobic drugs.

The hydroxyl group, once deprotected, offers another site for derivatization. It could be esterified with molecules that impart specific functionalities, such as photosensitivity or pH-responsiveness. This dual-handle approach, where both the amine and the deprotected hydroxyl group are sequentially or orthogonally modified, would allow for the creation of complex, multifunctional molecules with tailored properties.

The following table presents a hypothetical summary of potential derivatization strategies and their envisioned outcomes.

| Derivatization Site | Reagent | Resulting Functionality | Potential Application |

| Amine | Fluorescein isothiocyanate | Fluorescent tag | Biological imaging |

| Amine | Methoxypolyethylene glycol succinate | PEGylation | Improved biocompatibility |

| Deprotected Hydroxyl | Acryloyl chloride | Polymerizable group | Cross-linking agent |

| Deprotected Hydroxyl | Phosphate group | Increased water solubility | Biomaterial functionalization |

Integration of this compound into Emerging Research Fields (e.g., Bioconjugation, Drug Delivery Systems)

The structure of this compound makes it an attractive candidate for use as a bifunctional linker in the fields of bioconjugation and drug delivery. acs.orgnih.gov The primary amine can be used to attach the linker to a biomolecule, such as a protein or antibody, or to a drug molecule. The protected hydroxyl group provides a latent attachment point for another molecule.

In the context of antibody-drug conjugates (ADCs), this compound could serve as a linker to connect a cytotoxic drug to a monoclonal antibody. The benzyloxy group could be part of a self-immolative spacer that releases the drug upon cleavage in the target cell environment.

For drug delivery systems, this compound could be used to functionalize the surface of nanoparticles, such as liposomes or polymeric micelles. The amino group could be used to attach the molecule to the nanoparticle surface, while the benzyloxy group could be deprotected to display a hydroxyl group that can be further functionalized with targeting ligands or used to modulate the nanoparticle's interaction with biological systems.

Future research will likely focus on the synthesis and evaluation of bioconjugates and drug delivery systems that incorporate the this compound linker. Studies will be needed to assess the stability of the linker, the efficiency of the conjugation reactions, and the biological activity of the resulting constructs. The flexibility of the hexyl chain may also play a role in the accessibility of the conjugated molecules and their ability to interact with their targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-(Benzyloxy)hexan-1-amine, and how are intermediates purified?

- Methodology :

- Route 1 : EDAC/HOBt-mediated coupling of a 6-(benzyloxy)-6-oxo-hexan-1-amine p-toluenesulphonate linker in DMF with N-methylmorpholine (NMM) as a base achieves 75% yield. Purification involves column chromatography with THF/water solvent systems .

- Route 2 : Catalytic hydrogenation (Pd/C, THF/H2O) followed by deprotection with LiOH yields the final product quantitatively. Intermediate benzyl esters are purified via recrystallization .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods and closed systems to avoid inhalation or skin contact. Wear nitrile gloves, chemical-resistant goggles, and lab coats.

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of according to hazardous waste regulations .

- Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) .

Q. How is the purity of this compound validated post-synthesis?

- Analytical Methods :

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (UV detection at 254 nm).

- NMR : Confirm absence of residual solvents (e.g., DMF) via H and C spectra, focusing on benzyloxy proton signals (δ 4.4–4.6 ppm) .

Advanced Research Questions

Q. How can reaction selectivity be optimized in N-functionalization of this compound?

- Strategies :

- Stoichiometric Control : For N–O bond formation (vs. C–N), use a 2:1 ratio of benzoyl peroxide (BPO) to amine with CsCO as a base, achieving >98% selectivity .

- Temperature Gradients : Coupling reactions at –20°C minimize side products (e.g., over-oxidation) during amide bond formation .

Q. What methodologies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

- Troubleshooting :

- Solvent Effects : Polar aprotic solvents (DMF) enhance EDAC-mediated coupling efficiency (75% yield) vs. THF (50–60%) .

- Catalyst Selection : Pd/C hydrogenation outperforms heterogeneous catalysts (e.g., Raney Ni) in deprotection steps, reducing reaction times by 50% .

Q. How are electrochromic polymers derived from this compound characterized for device applications?

- Techniques :

- Cyclic Voltammetry (CV) : Measures redox potentials (e.g., TPHA-EDOT copolymer shows reversible oxidation at +0.8 V vs. Ag/AgCl) .

- Spectroelectrochemistry : Tracks optical changes (λ shifts from 450 nm to 650 nm during doping) to assess switching stability over 1,000 cycles .

Q. What strategies improve the bioactivity of chitosan conjugates synthesized using this compound linkers?

- Design Considerations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.